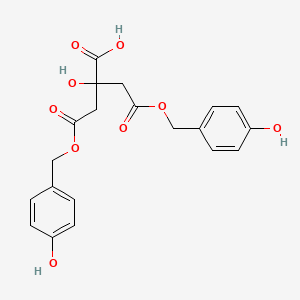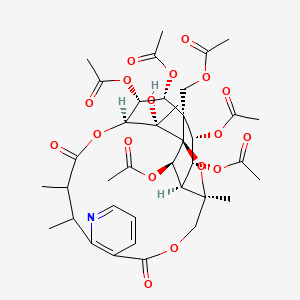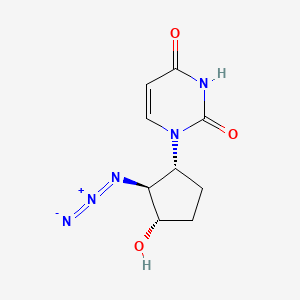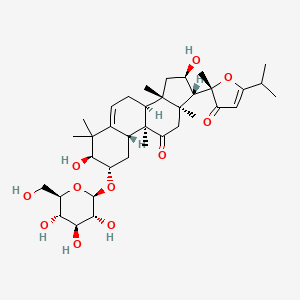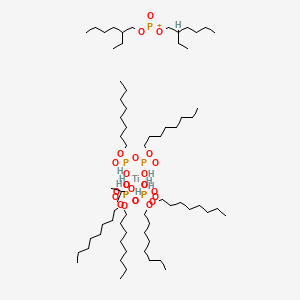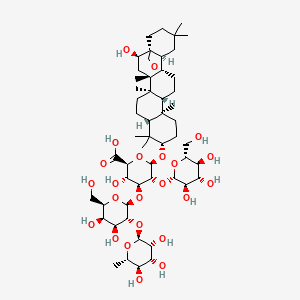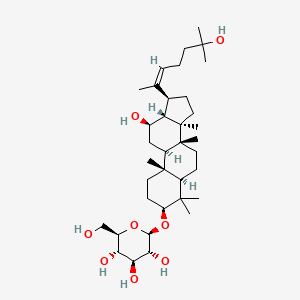![molecular formula C20H24N6O8S B591479 2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate CAS No. 134764-36-6](/img/structure/B591479.png)
2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the nitrothiazole ring: This can be achieved through the nitration of thiazole derivatives.
Azo coupling reaction: The nitrothiazole intermediate is then coupled with aniline derivatives to form the azo compound.
Acetylation: The final step involves the acetylation of the amino groups with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetoxyethyl and methoxy groups can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties can be explored for the development of new drugs.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide involves its interaction with molecular targets such as enzymes and receptors. The nitrothiazole and azo groups play a crucial role in these interactions, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-[Bis(2-methoxyethyl)amino]-2’-(5-nitrothiazol-2-ylazo)acetanilide: This compound has a similar structure but with methoxyethyl groups instead of acetoxyethyl groups.
5’-[Bis(2-hydroxyethyl)amino]-2’-(5-nitrothiazol-2-ylazo)acetanilide: This compound features hydroxyethyl groups, which can affect its chemical reactivity and applications.
Uniqueness
The presence of acetoxyethyl groups in 5’-[Bis(2-acetoxyethyl)amino]-4’-methoxy-2’-(5-nitrothiazol-2-ylazo)acetanilide makes it unique compared to its analogs. These groups can influence the compound’s solubility, reactivity, and potential interactions with biological molecules, thereby affecting its overall properties and applications.
Propriétés
Numéro CAS |
134764-36-6 |
|---|---|
Formule moléculaire |
C20H24N6O8S |
Poids moléculaire |
508.506 |
Nom IUPAC |
2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H24N6O8S/c1-12(27)22-15-9-17(25(5-7-33-13(2)28)6-8-34-14(3)29)18(32-4)10-16(15)23-24-20-21-11-19(35-20)26(30)31/h9-11H,5-8H2,1-4H3,(H,22,27) |
Clé InChI |
YQUHCUDAYCVQHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=NC=C(S2)[N+](=O)[O-])OC)N(CCOC(=O)C)CCOC(=O)C |
Synonymes |
Acetamide, N-5-bis2-(acetyloxy)ethylamino-4-methoxy-2-(5-nitro-2-thiazolyl)azophenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


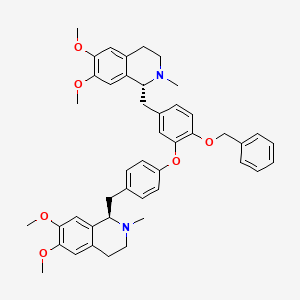
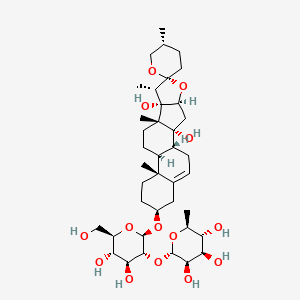
![6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride](/img/structure/B591403.png)
